Cas no 1006451-75-7 (3-amino-1-propyl-1H-pyrazole-5-carboxylic acid)

3-Amino-1-propyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring both amino and carboxylic acid functional groups, making it a versatile intermediate in organic synthesis and medicinal chemistry. Its pyrazole core is structurally significant for designing pharmacologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The propyl substituent enhances lipophilicity, potentially improving membrane permeability in biological systems. The presence of reactive functional groups allows for further derivatization, enabling the synthesis of diverse analogs. This compound is particularly valuable in drug discovery and agrochemical research due to its balanced reactivity and potential for scaffold modification. Proper handling and storage are recommended due to its sensitivity.
3-amino-1-propyl-1H-pyrazole-5-carboxylic acid structure
1006451-75-7 structure
Product Name:3-amino-1-propyl-1H-pyrazole-5-carboxylic acid
CAS No:1006451-75-7
MF:C7H11N3O2
MW:169.181141138077
MDL:MFCD06805283
CID:3059063
PubChem ID:19619944
Update Time:2025-11-02

3-amino-1-propyl-1H-pyrazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-amino-1-propyl-1H-pyrazole-5-carboxylic acid
    • AKOS000309087
    • EN300-92544
    • STK353504
    • 3-amino-1-propyl-1H-pyrazole-5-carboxylicacid
    • 1006451-75-7
    • 5-Imino-2-propyl-2,5-dihydro-1h-pyrazole-3-carboxylic acid
    • CS-0297792
    • MDL: MFCD06805283
    • Inchi: 1S/C7H11N3O2/c1-2-3-10-5(7(11)12)4-6(8)9-10/h4H,2-3H2,1H3,(H2,8,9)(H,11,12)
    • InChI Key: BIJWZCNQQXRMQN-UHFFFAOYSA-N
    • SMILES: OC(C1=CC(N)=NN1CCC)=O

Computed Properties

  • Exact Mass: 169.085127g/mol
  • Monoisotopic Mass: 169.085127g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 169.18g/mol
  • XLogP3: 0.6
  • Topological Polar Surface Area: 81.1Ų

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3-amino-1-propyl-1H-pyrazole-5-carboxylic acid Related Literature

Additional information on 3-amino-1-propyl-1H-pyrazole-5-carboxylic acid

Comprehensive Guide to 3-amino-1-propyl-1H-pyrazole-5-carboxylic acid (CAS No. 1006451-75-7): Properties, Applications, and Market Insights

3-amino-1-propyl-1H-pyrazole-5-carboxylic acid (CAS No. 1006451-75-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This heterocyclic molecule features a pyrazole core substituted with an amino group, a propyl chain, and a carboxylic acid functionality, making it a versatile intermediate for various synthetic applications. The unique structural features of this compound contribute to its reactivity and potential utility in drug discovery and material science.

The molecular formula of 3-amino-1-propyl-1H-pyrazole-5-carboxylic acid is C7H11N3O2, with a molecular weight of 169.18 g/mol. Its pyrazole-carboxylic acid derivative structure makes it particularly interesting for researchers working on kinase inhibitors and other biologically active compounds. Recent studies have highlighted its potential as a building block for small molecule therapeutics, especially in the development of anti-inflammatory and antimicrobial agents.

In pharmaceutical applications, 3-amino-1-propyl-1H-pyrazole-5-carboxylic acid serves as a crucial intermediate in the synthesis of more complex molecules. Its amino-pyrazole moiety is particularly valuable for creating hydrogen bond interactions in drug-receptor complexes. Many researchers are investigating its use in developing targeted cancer therapies, as pyrazole derivatives have shown promising activity against various cancer cell lines. The compound's carboxylic acid group also allows for further derivatization through esterification or amide formation, expanding its synthetic utility.

The agrochemical industry has shown growing interest in pyrazole derivatives like 3-amino-1-propyl-1H-pyrazole-5-carboxylic acid due to their potential as precursors for novel pesticides and herbicides. The compound's structural features may contribute to the development of environmentally friendly crop protection agents with improved specificity and reduced ecological impact. Recent trends in green chemistry have driven research into more sustainable synthetic routes for such intermediates.

From a synthetic chemistry perspective, 3-amino-1-propyl-1H-pyrazole-5-carboxylic acid offers several advantages. Its heterocyclic scaffold provides a stable platform for further modifications, while the presence of both amino and carboxylic acid functional groups allows for diverse chemical transformations. Researchers are particularly interested in its potential for creating molecular hybrids by combining the pyrazole core with other pharmacophoric elements.

The global market for specialty chemical intermediates like 3-amino-1-propyl-1H-pyrazole-5-carboxylic acid has been expanding steadily, driven by increasing demand from the pharmaceutical and agrochemical sectors. Market analysts project continued growth for fine chemical building blocks, especially those with potential applications in precision medicine and sustainable agriculture. The compound's CAS No. 1006451-75-7 has become increasingly important in patent applications and research publications.

Quality control and characterization of 3-amino-1-propyl-1H-pyrazole-5-carboxylic acid typically involve advanced analytical techniques. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly used to verify the purity and structure of this compound. These analytical methods ensure that the material meets the stringent requirements of pharmaceutical-grade intermediates and research chemicals.

Recent innovations in flow chemistry and continuous manufacturing have opened new possibilities for the efficient production of 3-amino-1-propyl-1H-pyrazole-5-carboxylic acid. These technological advancements address some of the challenges associated with traditional batch synthesis, offering improved yields, reduced waste generation, and enhanced process safety. The compound's synthesis has become a subject of interest in process chemistry optimization studies.

Storage and handling of 3-amino-1-propyl-1H-pyrazole-5-carboxylic acid require standard precautions for organic compounds. While not classified as hazardous under normal conditions, it should be stored in a cool, dry place away from strong oxidizing agents. Proper chemical storage protocols help maintain the compound's stability and purity over extended periods.

The future research directions for 3-amino-1-propyl-1H-pyrazole-5-carboxylic acid include exploring its potential in bioconjugation chemistry and drug delivery systems. Scientists are investigating its use as a linker molecule for creating antibody-drug conjugates (ADCs) and other targeted therapeutic modalities. The compound's structural features make it a promising candidate for developing smart materials with specific biological functions.

In conclusion, 3-amino-1-propyl-1H-pyrazole-5-carboxylic acid (CAS No. 1006451-75-7) represents an important class of heterocyclic building blocks with diverse applications in medicinal chemistry and materials science. Its unique combination of functional groups and synthetic versatility continues to attract research interest across multiple disciplines. As the demand for specialized chemical intermediates grows, this compound is likely to play an increasingly significant role in the development of innovative therapeutic agents and functional materials.

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